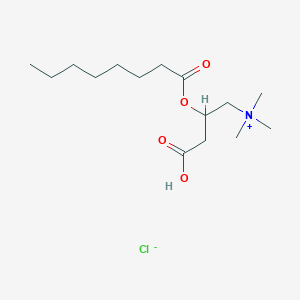

Octanoyl carnitine hydrochloride

Descripción general

Descripción

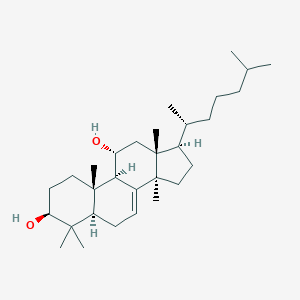

Octanoyl-L-carnitine hydrochloride is a derivative of L-carnitine, a naturally occurring amino acid known for its role in the transport of fatty acids into the mitochondria for energy production . It is a complex molecule composed of a long carbon chain (octanoyl) attached to the amino acid L-carnitine . The hydrochloride (Hcl) group is added to improve the solubility of the compound and increase its bioavailability .

Synthesis Analysis

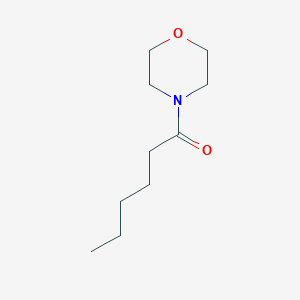

Acylcarnitines, including Octanoyl-L-carnitine, are derived from their corresponding acyl coenzyme A (acyl-CoA) analogs through exchange of acyl groups between coenzyme A and L-carnitine by the action of a series of carnitine acyl-transferases . These transferases have overlapping chain length specificity for the various acyl groups, ranging from 2 carbons (acetyl) to over 18 carbons (stearoyl) in length .Molecular Structure Analysis

The empirical formula of Octanoyl-L-carnitine hydrochloride is C15D3H27ClNO4 . Its molecular weight is 326.87 .Chemical Reactions Analysis

Acylcarnitines are the catabolic end products of fatty acids and several branched-chain amino acids that are utilized to generate cellular energy . They are derived from their corresponding acyl coenzyme A (acyl-CoA) analogs through exchange of acyl groups between coenzyme A and L-carnitine by the action of a series of carnitine acyl-transferases .Physical And Chemical Properties Analysis

Octanoyl-L-carnitine hydrochloride is a powder form compound . It has a molecular weight of 326.87 .Aplicaciones Científicas De Investigación

Enzymatic Functions and Properties

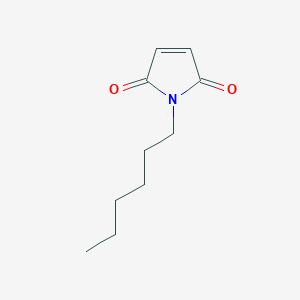

Octanoyl carnitine hydrochloride is closely linked to the study of carnitine acyltransferases, which are essential in fatty acid metabolism. Research on purified carnitine acyltransferases from mouse liver peroxisomes highlights the functional significance of these enzymes, including carnitine octanoyltransferase. This enzyme exhibits specific kinetic properties, favoring medium-chain acylcarnitine formation, indicative of its role in acylcarnitine synthesis (Farrell, Fiol, Reddy, & Bieber, 1984). A similar study comparing carnitine acyltransferase activities in rat liver peroxisomes and microsomes also contributes to understanding these enzymes' role in different cellular compartments (Markwell, Tolbert, & Bieber, 1976).

Metabolic Disorders and Diagnostic Applications

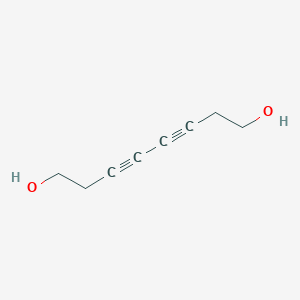

Octanoyl carnitine is significant in diagnosing and understanding metabolic disorders like medium-chain acyl-CoA dehydrogenase deficiency. A study described a method for detecting octanoyl-carnitine in urine, providing a reliable means for diagnosing this condition (Bhuiyan, Watmough, Turnbull, Aynsley-Green, Leonard, & Bartlett, 1987). Additionally, research on the quantification of plasma carnitine and acylcarnitines using high-performance liquid chromatography-tandem mass spectrometry is crucial for investigating suspected inherited disorders of mitochondrial fatty acid oxidation, highlighting the importance of octanoyl carnitine in metabolic profiling (Morand, Donzelli, Haschke, & Krähenbühl, 2013).

Transport and Cellular Uptake

The study of carnitine transporters, such as OCTN2, is crucial in understanding how octanoyl carnitine and related compounds are absorbed and distributed within the body. One study focusing on the sodium-dependent carnitine transporter OCTN2 provides insights into the mechanisms of carnitine transport and its relation to primary carnitine deficiency (Tamai, Ohashi, Nezu, Yabuuchi, Oku, Shimane, Sai, & Tsuji, 1998).

Biological Impact and Exercise Physiology

Research has also explored the role of medium-chain acylcarnitines, including octanoyl carnitine, in exercise physiology. A study identifying biomarkers of moderately intense exercise found that medium and long-chain acylcarnitines, such as octanoyl-carnitine, dominate the metabolite pattern in humans during moderate intensity exercise, supporting lipid oxidation (Lehmann, Zhao, Weigert, Simon, Fehrenbach, Fritsche, Machann, Schick, Wang, Hoene, Schleicher, Häring, Xu, & Nieß, 2010).

Molecular and Structural Studies

Structural studies of enzymes like carnitine octanoyltransferase provide insights into substrate specificity and catalytic mechanisms, crucial for understanding the molecular basis of octanoyl carnitine's function. The crystal structure of mouse carnitine octanoyltransferase, showing differences in the acyl group binding pocket compared to carnitine acetyltransferase, is a key example (Jogl, Hsiao, & Tong, 2005).

Safety And Hazards

Direcciones Futuras

Octanoyl-L-carnitine hydrochloride is commonly used for its potential benefits in the field of sports nutrition and exercise science . It has also been studied for its potential therapeutic effects in the treatment of various health conditions . Future studies may investigate the concentration of acylcarnitines in a fasted cohort of patients with mitochondrial myopathy, in other body fluids, such as urine, which has more constant concentration of metabolites .

Propiedades

IUPAC Name |

(3-carboxy-2-octanoyloxypropyl)-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO4.ClH/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4;/h13H,5-12H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYMFUYYXIJGKKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3671-77-0 (Parent) | |

| Record name | Octanoylcarnitine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014919358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

323.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octanoyl carnitine hydrochloride | |

CAS RN |

14919-35-8 | |

| Record name | Octanoylcarnitine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014919358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N(6)-[(indol-3-yl)acetyl]-L-lysine](/img/structure/B100925.png)

![4,4'''-Bis[(2-butyloctyl)oxy]-1,1':4',1'':4'',1'''-quaterphenyl](/img/structure/B100935.png)